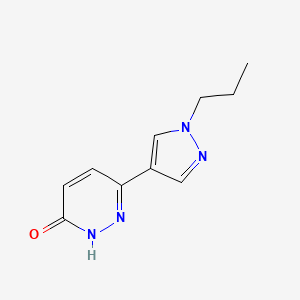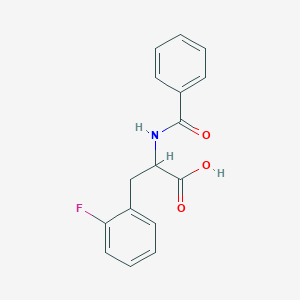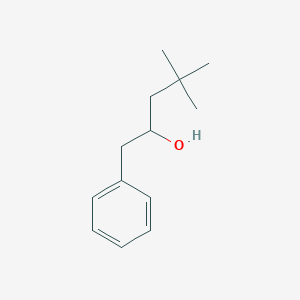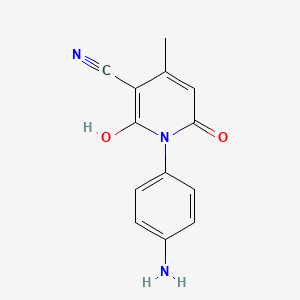
3-Pyridinecarbonitrile, 1-(4-aminophenyl)-1,2-dihydro-6-hydroxy-4-methyl-2-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinecarbonitrile, 1-(4-aminophenyl)-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes a pyridine ring, a carbonitrile group, an aminophenyl group, and several other functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 1-(4-aminophenyl)-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using a suitable nitrile source.
Attachment of the Aminophenyl Group: The aminophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Functional Group Modifications: The remaining functional groups, such as the hydroxy and oxo groups, are introduced through specific reactions like oxidation or reduction under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and reduce by-product formation . Additionally, continuous flow reactors may be used to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyridinecarbonitrile, 1-(4-aminophenyl)-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various substituents on the aminophenyl ring.
Aplicaciones Científicas De Investigación
3-Pyridinecarbonitrile, 1-(4-aminophenyl)-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Pyridinecarbonitrile, 1-(4-aminophenyl)-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazine and pyridazinone share structural similarities and exhibit diverse pharmacological activities.
Pyridopyrimidines: These compounds are known for their potential pharmacological activities, including fungicidal and antiviral properties.
Uniqueness
3-Pyridinecarbonitrile, 1-(4-aminophenyl)-1,2-dihydro-6-hydroxy-4-methyl-2-oxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
68957-36-8 |
|---|---|
Fórmula molecular |
C13H11N3O2 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
1-(4-aminophenyl)-2-hydroxy-4-methyl-6-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C13H11N3O2/c1-8-6-12(17)16(13(18)11(8)7-14)10-4-2-9(15)3-5-10/h2-6,18H,15H2,1H3 |
Clave InChI |
PTVYZHHPMDEDLL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=C1C#N)O)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N-[5-(3-bromopropanoylamino)pentyl]propanamide](/img/structure/B13997933.png)
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)
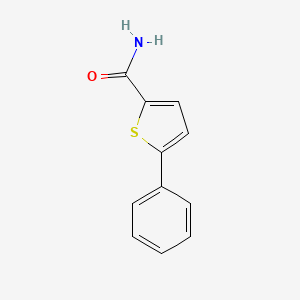

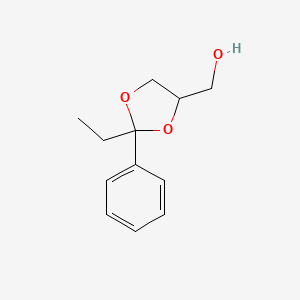
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
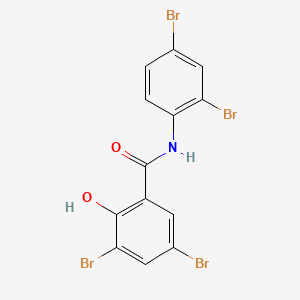
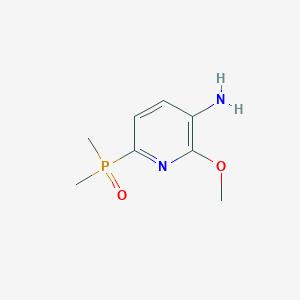
![Ethanone, 1-[2-(phenylthio)-3-cyclohexen-1-yl]-](/img/structure/B13997985.png)
